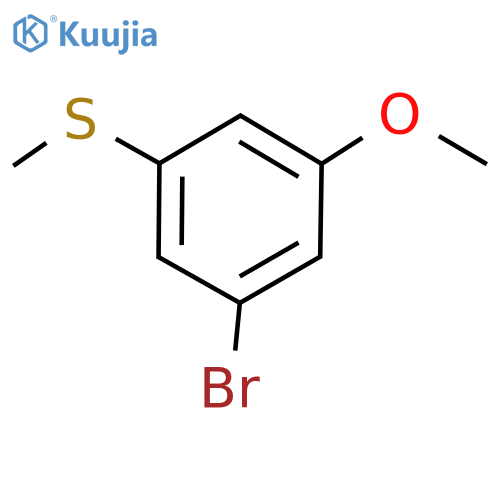Cas no 1823025-16-6 ((3-Bromo-5-methoxyphenyl)(methyl)sulfane)

1823025-16-6 structure
商品名:(3-Bromo-5-methoxyphenyl)(methyl)sulfane
CAS番号:1823025-16-6
MF:C8H9BrOS
メガワット:233.13
CID:5083079
(3-Bromo-5-methoxyphenyl)(methyl)sulfane 化学的及び物理的性質
名前と識別子
-
- (3-Bromo-5-methoxyphenyl)(methyl)sulfane
-
- インチ: 1S/C8H9BrOS/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
- InChIKey: UYMLMWBJVXOHRJ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C=C1Br)OC)SC
(3-Bromo-5-methoxyphenyl)(methyl)sulfane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB609312-10g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 10g |
€528.80 | 2024-07-19 | ||
| abcr | AB609312-25g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 25g |
€987.20 | 2024-07-19 | ||
| abcr | AB609312-1g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 1g |
€141.70 | 2024-07-19 | ||
| Aaron | AR023SY7-5g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane |
1823025-16-6 | 95% | 5g |
$343.00 | 2025-02-13 | |
| Aaron | AR023SY7-10g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane |
1823025-16-6 | 95% | 10g |
$582.00 | 2025-02-13 | |
| abcr | AB609312-5g |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane; . |
1823025-16-6 | 5g |
€333.20 | 2024-07-19 |
(3-Bromo-5-methoxyphenyl)(methyl)sulfane 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
1823025-16-6 ((3-Bromo-5-methoxyphenyl)(methyl)sulfane) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1823025-16-6)(3-Bromo-5-methoxyphenyl)(methyl)sulfane

清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):197/313/585